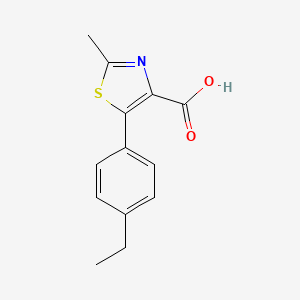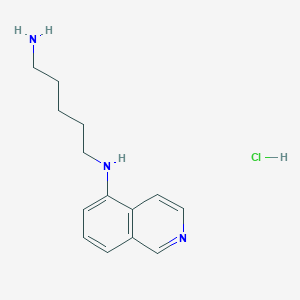
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine typically involves multi-step organic reactions. One common route might include:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Chlorination: Chlorination of the pyrimidine ring at the 4 and 6 positions.
Etherification: Formation of the o-methoxyphenoxy group through etherification.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative of the compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry: Use in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-cyclopropyl-5-phenoxypyrimidine: Lacks the methoxy group.
4,6-Dichloro-2-cyclopropyl-5-(o-methylphenoxy)-pyrimidine: Has a methyl group instead of a methoxy group.
Uniqueness
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine is unique due to the presence of the o-methoxyphenoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H12Cl2N2O2 |
|---|---|
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-19-9-4-2-3-5-10(9)20-11-12(15)17-14(8-6-7-8)18-13(11)16/h2-5,8H,6-7H2,1H3 |
Clave InChI |
JVYKFTSRHBWVPQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3CC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[(Methanesulfonyl)amino]phenyl]propionic acid](/img/structure/B8590266.png)







![1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone](/img/structure/B8590308.png)




![1H-Imidazole-5-methanol, 2-butyl-1-[(2-chlorophenyl)methyl]-](/img/structure/B8590348.png)
